![molecular formula C18H22ClNO B1460197 (S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride CAS No. 213274-16-9](/img/structure/B1460197.png)
(S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride
Overview
Description
Pyrrolidine is a cyclic secondary amine, which is a key structural motif in many natural and synthetic compounds . It’s used in the development of a new class of ionic liquid crystals (ILCs) using pyrrolidinium cation .
Synthesis Analysis
The synthesis of pyrrolidinium-based ionic liquid crystals involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . This produces the pyrrolinium moiety that serves as the polar head of the mesogens .Molecular Structure Analysis
The pyrrolidine ring is fully saturated and has a high charge density associated with low charge distribution . This leads to the high melting temperature of the materials due to strong ionic interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolidinium-based ionic liquid crystals include the metal-free direct C–H functionalization of pyrrolidine and the N-alkylation of the resulting pyrroline .Physical And Chemical Properties Analysis
Pyrrolidine derivatives have higher electrochemical stability . They can stabilize numerous mesophases over a wide thermal range including room temperature .Scientific Research Applications
Organic Synthesis Building Block
(S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride: is a valuable building block in organic synthesis. It is particularly useful in the activation of ketones and aldehydes towards nucleophilic addition . This compound can also promote aldol condensation of ketones and aldehydes by forming enamines, which are crucial intermediates in the synthesis of various organic compounds .
Enantioselective Catalysis
The chiral nature of (S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride makes it an excellent candidate for use in enantioselective catalysis. It can be used to induce chirality in the synthesis of asymmetric molecules, which is a critical aspect of pharmaceutical drug development .
Metal-Organic Frameworks (MOFs)
Chiral pyrrolidine derivatives, including (S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride , can be functionalized into MOFs. These frameworks have a crystalline structure that can be designed and tuned for specific applications, such as heterogeneous catalysis or mimicking biological systems .
Covalent-Organic Frameworks (COFs)
Similar to MOFs, COFs can incorporate chiral pyrrolidine derivatives to create novel materials with a variety of applications. These materials are used in research areas ranging from gas storage and separation to catalysis and drug delivery .
Synthesis of Natural Products
The compound can be used in the synthesis of natural products, such as plakoridines A and B. These pyrrolidine natural products have been prepared using synthetic sequences modeled on biogenetic theories, where key transformations involve a ‘Mannich/Michael/internal-redox’ cascade .
Pharmaceutical Research
In pharmaceutical research, (S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride can be used to study the interaction of drugs with biological systems. Its role as a building block in synthesizing complex molecules allows researchers to explore new therapeutic agents and their mechanisms of action .
properties
IUPAC Name |
(2S)-2-[methoxy(diphenyl)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16;/h2-7,9-12,17,19H,8,13-14H2,1H3;1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHZYFSWELMXRE-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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